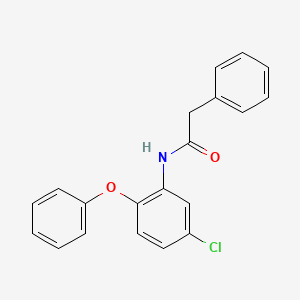
N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide, also known as fenoxycarb, is a chemical compound that belongs to the class of carbamate insecticides. Fenoxycarb is widely used in the agricultural industry as a pesticide to control pests such as flies, mosquitoes, and cockroaches. This compound is also used in veterinary medicine to control fleas and ticks in pets. Fenoxycarb has gained popularity due to its low toxicity to mammals and the environment.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide involves the inhibition of chitin synthesis in insects. Chitin is a polysaccharide that is essential for the formation of the insect exoskeleton. Fenoxycarb inhibits the enzyme chitin synthase, which is responsible for the synthesis of chitin. As a result, the growth and development of insects are disrupted, leading to their death.
Biochemical and Physiological Effects:
Fenoxycarb has been shown to have low toxicity to mammals. However, studies have reported that exposure to N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide can cause adverse effects on the reproductive system of rats. Fenoxycarb has been found to reduce the weight of the testes and epididymides in male rats and decrease the number of spermatids in the testes. In addition, N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide has been shown to have estrogenic activity, which can disrupt the hormonal balance in mammals.
Vorteile Und Einschränkungen Für Laborexperimente
Fenoxycarb has several advantages for use in laboratory experiments. It has a low toxicity to mammals, making it a safer alternative to other insecticides. In addition, N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide is effective in controlling the population of various pests, making it a useful tool for studying the behavior and ecology of insects. However, N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide has some limitations for use in laboratory experiments. It can be expensive to synthesize and may not be readily available in some regions. In addition, N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide has a short half-life, which can limit its effectiveness in long-term studies.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide. One area of research could focus on the development of more effective and efficient synthesis methods for N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide. Another area of research could investigate the potential health effects of N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide on mammals and the environment. In addition, future studies could explore the use of N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide in combination with other insecticides to improve its effectiveness in controlling pest populations. Finally, research could investigate the potential use of N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide in other areas such as medicine and biotechnology.
Synthesemethoden
The synthesis of N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide involves the reaction of 2-phenylacetic acid with 5-chloro-2-phenoxyaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with methyl carbamate in the presence of a catalyst to yield N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide. The chemical structure of N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide is shown below:
Wissenschaftliche Forschungsanwendungen
Fenoxycarb has been extensively studied for its insecticidal properties. Several studies have reported the effectiveness of N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide in controlling the population of various pests such as mosquitoes, flies, cockroaches, and fleas. Fenoxycarb has been found to disrupt the growth and development of insects by inhibiting chitin synthesis, which is a key component of the insect exoskeleton. In addition, N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide has been shown to have a low toxicity to mammals, making it a safer alternative to other insecticides.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c21-16-11-12-19(24-17-9-5-2-6-10-17)18(14-16)22-20(23)13-15-7-3-1-4-8-15/h1-12,14H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVQCFORLBCADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-phenoxyphenyl)-2-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

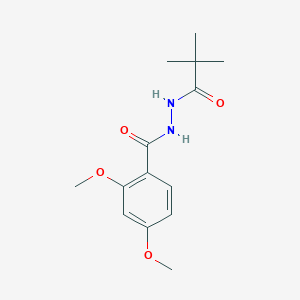

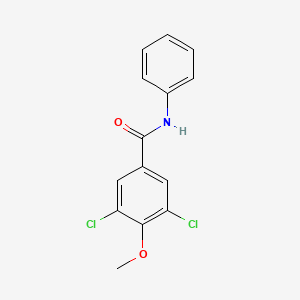
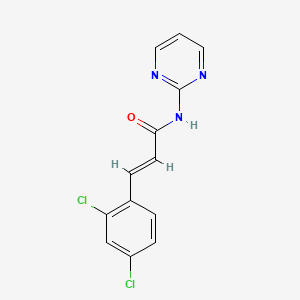

![4-({[4-(dimethylamino)phenyl]amino}methylene)-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5859905.png)
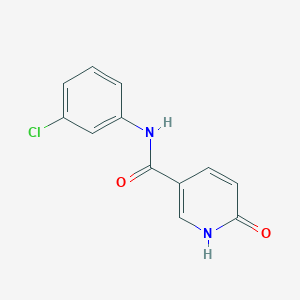
![5-[(4-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5859910.png)
![2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5859917.png)
![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5859927.png)
![ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5859933.png)
![methyl (4-{[(2-methylphenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B5859938.png)
![N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5859952.png)
![3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5859958.png)